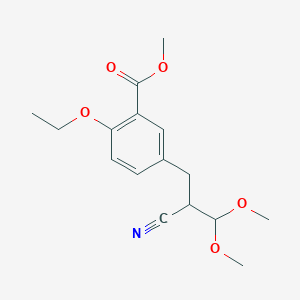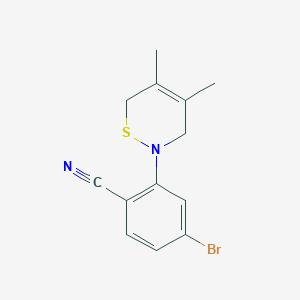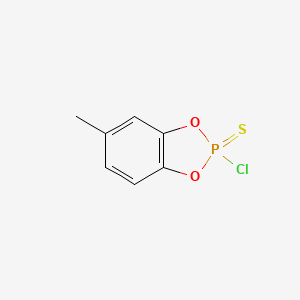
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is an organophosphorus compound characterized by a benzodioxaphosphole ring system with a chlorine and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of 2-chloro-5-methylphenol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxaphosphole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The benzodioxaphosphole ring system provides structural stability and influences the compound’s reactivity. Molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylaniline: Another chlorinated aromatic compound with different functional groups.
5-Chloro-2-methylene-1,3,3-trimethylindoline: A compound with a similar chlorine substitution but different ring structure.
Uniqueness
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90907-35-0 |
|---|---|
Fórmula molecular |
C7H6ClO2PS |
Peso molecular |
220.61 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C7H6ClO2PS/c1-5-2-3-6-7(4-5)10-11(8,12)9-6/h2-4H,1H3 |
Clave InChI |
QGXRBZJENGKDNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OP(=S)(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


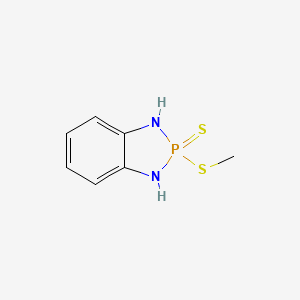
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
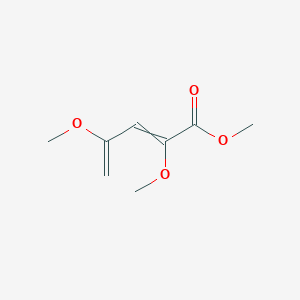
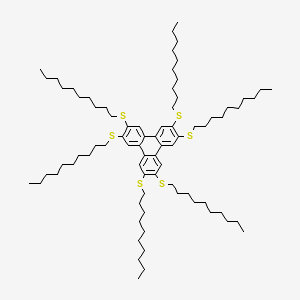
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
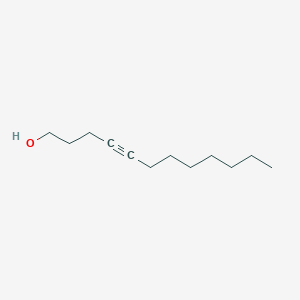
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

